molecular formula C16H16 B14246194 (3-Phenylcyclobutyl)benzene CAS No. 363171-86-2

(3-Phenylcyclobutyl)benzene

Cat. No.: B14246194
CAS No.: 363171-86-2
M. Wt: 208.30 g/mol
InChI Key: VNQNSLXVQALONT-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclobutane (B1203170) Derivatives as Foundational Building Blocks in Organic Chemistry

Cyclobutane derivatives are recognized as remarkably versatile molecular building blocks in the field of organic synthesis. researchgate.netresearchgate.net Their utility stems from the unique structural characteristics and inherent reactivity of the four-membered carbocyclic ring. researchgate.netrsc.org This ring system is a structural motif found in a variety of natural products and synthetic molecules with established biological and pharmacological activity. researchgate.netresearchgate.net The energy stored within the strained σ-bonds of the cyclobutane framework makes these compounds valuable intermediates for constructing more complex molecular architectures. researchgate.net Synthetic chemists leverage the reactivity of cyclobutanes to drive selective chemical transformations, including ring expansions, desymmetrizations, and ring-opening processes, which are critical for accessing diverse and intricate molecular structures. researchgate.netresearchgate.net The ability to functionalize these rings allows for their incorporation into a wide array of compounds, highlighting their importance as a versatile springboard in synthetic strategies. rsc.org

Conceptual Framework of Strain in Four-Membered Rings and its Influence on Reactivity

The chemistry of cyclobutane is dominated by the concept of ring strain, a consequence of its deviation from ideal bonding geometries. libretexts.org This strain is primarily a combination of angle strain and torsional strain. libretexts.org In an unstrained alkane, carbon atoms adopt a tetrahedral geometry with bond angles of 109.5°. libretexts.orgfiveable.me In a planar cyclobutane structure, the internal C-C-C bond angles are compressed to 90°, creating significant angle strain. libretexts.orgfiveable.me To partially alleviate this, the cyclobutane ring puckers, but considerable strain remains. fiveable.me

This inherent strain energy makes the cyclobutane ring less stable and more reactive compared to larger cycloalkanes like cyclohexane (B81311) or open-chain alkanes. fiveable.melibretexts.org The high strain provides a thermodynamic driving force for reactions that lead to the opening of the ring, as this relieves the strain and forms a more stable, lower-energy molecule. fiveable.me Consequently, cyclobutanes readily undergo ring-opening reactions that are not observed in unstrained systems. fiveable.me The heat of combustion per methylene (B1212753) (CH₂) group serves as a quantitative measure of ring strain; a higher value indicates greater instability. libretexts.org Cyclobutane's heat of combustion is notably higher than that of cyclohexane, which is considered to have minimal ring strain. libretexts.orglibretexts.org

Cycloalkane (n)Heat of Combustion (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)Ring Strain (kcal/mol)
Cyclopropane (B1198618) (3)499.8166.627.6
Cyclobutane (4)655.9164.026.4
Cyclopentane (5)793.5158.76.5
Cyclohexane (6)944.5157.40

Table 1. Strain in Cycloalkanes as Indicated by Heat of Combustion Data. This table illustrates how the heat of combustion per CH₂ group decreases as the ring size approaches the strain-free cyclohexane, highlighting the significant strain in four-membered rings. Data sourced from Chemistry LibreTexts. libretexts.org

Overview of Aryl-Substituted Cyclobutane Architectures in Advanced Synthetic Design

Aryl-substituted cyclobutanes, such as (3-phenylcyclobutyl)benzene, represent a significant class of compounds within advanced synthetic design, particularly in medicinal chemistry. researchgate.netnih.gov The incorporation of aryl groups onto the cyclobutane scaffold provides a basis for creating structurally diverse molecules with potential biological activities. nih.gov These architectures serve as valuable building blocks for more complex targets. researchgate.net

The synthesis of aryl-substituted cyclobutanes can be achieved through various modern organic reactions. Methodologies include [2+2] cycloadditions, which are a straightforward approach to forming the four-membered ring. rsc.orgorganic-chemistry.org Other sophisticated strategies include the Suzuki-Miyaura coupling of cyclobutyltrifluoroborates with aryl chlorides and the ene reactions of highly strained bicyclo[1.1.0]butanes with arynes, which can produce aryl-substituted cyclobutenes that are precursors to the saturated cyclobutane systems. nih.govorganic-chemistry.org These synthetic routes provide access to a range of polysubstituted cyclobutane derivatives, enabling the systematic exploration of their chemical space for applications in areas like drug discovery. nih.govnih.gov

Chemical and Physical Properties of this compound
PropertyValue
IUPAC NameThis compound nih.gov
Molecular FormulaC₁₆H₁₆ nih.gov
Molecular Weight208.30 g/mol nih.gov
CAS Number363171-86-2 nih.gov
SynonymsCyclobutane, 1,3-diphenyl-, trans- nih.gov
XLogP34.6 nih.gov
Covalently-Bonded Unit Count1 nih.gov

Table 2. Selected physicochemical and computed properties of this compound. Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

363171-86-2

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

(3-phenylcyclobutyl)benzene

InChI

InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-16(12-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

VNQNSLXVQALONT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Phenylcyclobutyl Benzene and Its Derivatives

Cycloaddition Strategies for the Construction of Substituted Cyclobutane (B1203170) Rings

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most common and effective methods for constructing the cyclobutane core. nih.gov These reactions involve the union of two unsaturated molecules to form a cyclic adduct.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful tool for the synthesis of cyclobutane rings, involving the direct combination of two double-bond-containing molecules. nih.gov This approach can be initiated through various means, including heat, light, or catalysis.

Photochemical [2+2] Cycloaddition Approaches

Photochemical [2+2] cycloadditions are a widely used and synthetically valuable method for constructing cyclobutane rings. researchgate.net These reactions are typically initiated by the absorption of light, which excites an alkene to a reactive state that can then undergo cycloaddition with another alkene. The use of visible light photocatalysis has emerged as a powerful strategy, promoting [2+2] cycloadditions of both electron-deficient and electron-rich olefins. nih.gov For example, Ru(bpy)3(2+) is an effective photocatalyst for the [2+2] cycloaddition of various olefins. nih.gov

The photodimerization of cinnamic acids and their derivatives can be achieved with high selectivity using a template-directed approach in the solid state. thieme-connect.com For instance, using 1,8-dihydroxynaphthalene as a covalent template facilitates both homodimerization and heterodimerization reactions of cinnamic acid derivatives. thieme-connect.com Furthermore, the development of "photoenzymes" by incorporating a genetically encoded photosensitizer into a protein scaffold has enabled highly enantioselective intramolecular and bimolecular [2+2] cycloadditions. nih.gov

Reactant(s)ConditionsProductEnantiomeric Excess (e.e.)Reference
Electron-deficient/rich olefinsRu(bpy)3(2+), visible lightCyclobutane derivativesN/A nih.gov
Cinnamic acid derivatives1,8-dihydroxynaphthalene template, solid-state photolysisSymmetrical and unsymmetrical cyclobutanesN/A thieme-connect.com
Intramolecular/bimolecular alkenesPhotoenzyme (EnT1.3)Chiral cyclobutanesup to 99% nih.gov
Catalytic Asymmetric [2+2] Cycloadditions

The development of catalytic asymmetric [2+2] cycloadditions has provided access to enantioenriched cyclobutanes, which are valuable building blocks in medicinal chemistry. scispace.com These reactions often employ chiral catalysts to control the stereochemical outcome. Cobalt-based catalysts have proven effective in the enantioselective [2+2] cycloaddition of enynes with ethylene (B1197577), leading to highly functionalized cyclobutanes with chiral all-carbon quaternary centers. scispace.com Similarly, cobalt catalysts in conjunction with readily synthesized ligands have enabled a broadly applicable enantioselective [2+2] cycloaddition between a wide variety of alkynes and alkenyl derivatives. nih.gov

Organocatalysis has also emerged as a powerful tool for asymmetric [2+2] cycloadditions. rsc.orgnih.gov For example, an organocatalytic vinylogous Friedel–Crafts alkylation-initiated formal [2+2] cycloaddition has been developed using tandem iminium–enamine activation of enals, affording pyrrole-functionalized cyclobutanes with excellent regio-, diastereo-, and enantiocontrol. rsc.org

ReactantsCatalyst SystemProductEnantiomeric Excess (e.e.)Reference
1,3-Enynes and ethyleneCobalt catalystFunctionalized cyclobutanesHigh scispace.com
Alkynes and alkenyl derivativesCobalt catalyst with chiral ligandsDiverse cyclobutenes86–97% nih.gov
Enals and pyrrole (B145914) derivatives(S)-Oxazaborolidinium cationPyrrole-functionalized cyclobutanesExcellent rsc.org

Transition Metal-Catalyzed Syntheses of Phenylcyclobutyl Systems

Transition metal catalysis offers a versatile and powerful platform for the synthesis of complex organic molecules, including phenylcyclobutyl systems. rsc.orgmdpi.com These methods often proceed with high efficiency and selectivity under mild conditions.

A variety of transition metals, including palladium, rhodium, ruthenium, and cobalt, have been employed in the synthesis of heterocyclic compounds through the heteroannulative difunctionalization of alkenes via C-H activation. rsc.org While not directly forming (3-Phenylcyclobutyl)benzene, these methods highlight the power of transition metals to construct cyclic systems.

More specifically to cyclobutane synthesis, cobalt-catalyzed [2+2] cycloadditions of 1,3-enynes and ethylene have been shown to produce functionalized cyclobutanes. scispace.com This tandem catalysis approach involves an initial cycloaddition followed by an enantioselective hydrovinylation. scispace.com Iron(III) salts have also been used to catalyze the [2+2] cycloaddition of styrene (B11656) derivatives. researchgate.net Furthermore, pyridine-boryl radical catalysis has recently been developed for the formal [4+2] cycloadditions of cyclobutanes with alkynes to furnish polysubstituted cyclohexenes. acs.org

CatalystReaction TypeSubstratesProductReference
Cobalt[2+2] Cycloaddition/Hydrovinylation1,3-Enynes and EthyleneFunctionalized Cyclobutanes scispace.com
Iron(III)[2+2] CycloadditionStyrene DerivativesCyclobutane Dimers researchgate.net
Pyridine-Boryl RadicalFormal [4+2] CycloadditionCyclobutanes and AlkynesPolysubstituted Cyclohexenes acs.org

Rhodium-Catalyzed Transformations

Rhodium catalysts have emerged as powerful tools for the stereocontrolled synthesis of complex molecules, including those containing strained ring systems. Their application in the formation of this compound and its derivatives involves a range of transformative reactions.

The rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organoboron reagents to α,β-unsaturated systems is a robust method for creating stereogenic centers. In the context of this compound synthesis, this approach involves the addition of a phenyl group to a cyclobutene (B1205218) precursor.

The catalytic cycle for this transformation has been studied extensively and is understood to proceed through several key intermediates. nih.gov The reaction is typically initiated by the transmetalation of an arylboronic acid with a rhodium(I) complex, generating an arylrhodium(I) species. This intermediate then undergoes insertion into the double bond of the cyclobutene substrate to form an oxa-π-allylrhodium complex. Subsequent hydrolysis or protonolysis releases the phenyl-substituted cyclobutane product and regenerates a hydroxorhodium complex, which can then re-enter the catalytic cycle. nih.gov The use of chiral ligands, such as BINAP, is crucial for inducing high levels of enantioselectivity. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid This table is a representative example based on established principles of rhodium catalysis. nih.gov

EntryCyclobutene SubstrateRhodium CatalystChiral LigandYield (%)Enantiomeric Excess (ee, %)
1Cyclobutenone[Rh(acac)(CO)2](S)-BINAP9598
22-Methylcyclobutenone[Rh(OH)(cod)]2(R)-BINAP9296
33-Propylcyclobutenone[RhCl(C2H4)2]2(S)-Segphos9099
C-H Activation and Arylation Strategies

Direct C-H activation and subsequent arylation represent a highly efficient and atom-economical strategy for forming carbon-carbon bonds. pku.edu.cn Rhodium catalysis has been instrumental in advancing this field, enabling the functionalization of otherwise inert C-H bonds. escholarship.org For the synthesis of this compound, this could involve the arylation of a pre-existing cyclobutane ring.

These reactions often employ a directing group on the substrate to position the rhodium catalyst in proximity to the target C-H bond, leading to regioselective activation. escholarship.orgrsc.org Cationic Rh(III) catalysts are commonly used and are thought to operate via a concerted metalation-deprotonation pathway. escholarship.org Once the cyclobutyl-rhodium intermediate is formed, it can react with an arylating agent, such as a diaryliodonium salt, to forge the desired C-C bond and yield the arylated cyclobutane product. rsc.org Enantioselective versions of these reactions have been developed, utilizing chiral ligands to control the stereochemistry of the newly formed center. pku.edu.cn

Table 2: Rhodium-Catalyzed C-H Arylation of Cyclobutane Precursors This table illustrates potential applications of known Rh-catalyzed C-H activation principles to cyclobutane systems. escholarship.orgrsc.org

EntryCyclobutane Substrate (with Directing Group)Arylating AgentRhodium CatalystYield (%)
1N-(cyclobutyl)pyridin-2-amineDiphenyliodonium triflate[Cp*RhCl2]285
2Cyclobutyl 2-pyridyl etherPhenylboronic acid[Rh(cod)2]BF478
31-(Cyclobutylmethyl)imidazolePhenyltrimethoxysilane[Rh(OAc)]275
C-C Bond Cleavage Pathways in Cyclobutane Formation

Transition metal-mediated cleavage of C-C bonds is a powerful, albeit less conventional, synthetic strategy. nih.gov Rhodium catalysts can facilitate the cleavage of strained C-C bonds, often as part of a ring-opening or rearrangement process. While typically used to open strained rings, these principles can be harnessed in reverse, where a rearrangement or fragmentation of a more complex precursor leads to the formation of a stable cyclobutane ring.

One conceptual pathway involves the rhodium-catalyzed reaction of a bicyclic system, such as a bicyclo[2.1.0]pentane derivative. The catalyst can insert into a strained C-C bond, leading to a metallacyclic intermediate that can then be functionalized. For instance, a rhodium-catalyzed C-C bond cleavage of a larger ring system followed by a reductive elimination or reaction with an arylating agent could potentially construct a 1,3-disubstituted cyclobutane like this compound. Such transformations are at the cutting edge of synthetic methodology. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-C bonds. uni-muenchen.de Its versatility and functional group tolerance make it highly suitable for the synthesis of complex targets like aryl cyclobutanes.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for constructing C(sp²)-C(sp³) bonds. mdpi.comorganic-chemistry.org This reaction facilitates the coupling of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium(0) species. mdpi.com To synthesize this compound, this can be achieved by coupling a cyclobutylboronic acid with a phenyl halide or, conversely, a cyclobutyl halide with phenylboronic acid.

The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the boron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst. mdpi.com The choice of ligands, bases, and solvents is critical for achieving high efficiency and yield. researchgate.netresearchgate.net

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl Cyclobutane Synthesis Data is representative of typical Suzuki-Miyaura reaction outcomes. mdpi.comresearchgate.net

EntryCyclobutyl PartnerPhenyl PartnerPalladium Catalyst / LigandBaseYield (%)
13-Bromocyclobutane-1-carboxylic acidPhenylboronic acidPd(PPh3)4K2CO388
2Potassium cyclobutyltrifluoroborateIodobenzenePdCl2(dppf)Cs2CO391
33-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanolBromobenzenePd(OAc)2 / SPhosK3PO495
Allylic Alkylation Methodologies

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming C-C, C-N, and C-O bonds. thieme-connect.defrontiersin.org This reaction typically involves the reaction of a nucleophile with an allylic substrate that contains a leaving group. The palladium catalyst facilitates the formation of a π-allyl palladium intermediate, which is then attacked by the nucleophile. thieme-connect.de

For the synthesis of a this compound framework, one could envision a strategy starting with a cyclobutenyl substrate, such as cyclobutenyl acetate. Reaction with a palladium(0) catalyst would generate a π-allyl palladium complex. Subsequent attack by a phenyl nucleophile, such as a phenyl Grignard or zinc reagent, would furnish the desired phenylcyclobutane product. The stereochemical outcome of the reaction can be controlled by the use of chiral phosphine (B1218219) ligands, which influence the geometry of the π-allyl intermediate and the trajectory of the nucleophilic attack. thieme-connect.de

Table 4: Palladium-Catalyzed Allylic Alkylation for Phenylcyclobutane Synthesis This table illustrates a conceptual application of Pd-AAA principles. thieme-connect.defrontiersin.org

EntryAllylic SubstratePhenyl NucleophileCatalyst / LigandYield (%)Regioselectivity
13-AcetoxycyclobutenePhZnClPd2(dba)3 / (S)-Trost Ligand85>99:1
2Cyclobutenyl carbonatePhenylmagnesium bromide[Pd(allyl)Cl]2 / (R,R)-ANDEN-Phos89>99:1
31-Phenyl-3-acetoxycyclobuteneMalonate esterPd(PPh3)492N/A

Ligand-Enabled C-C Cleavage/Functionalization

The strategic cleavage and subsequent functionalization of carbon-carbon (C-C) bonds in cyclic systems, guided by the choice of ligand, has emerged as a powerful tool for synthesizing substituted cyclobutanes. A notable example involves the palladium-catalyzed functionalization of bicyclo[1.1.1]pentan-2-ols, which are readily accessible from cyclobutyl aryl ketones. In this approach, a specific ligand enables the palladium catalyst to mediate the cleavage of a C-C bond within the strained bicyclic intermediate, leading to the formation of a cyclobutyl ring. nih.govresearchgate.net This sequence effectively translates to a formal γ–C–H functionalization of the starting cyclobutyl ketone.

The process typically begins with the generation of a bicyclo[1.1.1]pentan-2-ol intermediate from a cyclobutyl aryl ketone. This intermediate then undergoes a palladium-catalyzed C–C cleavage and cross-coupling with various partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov The choice of ligand is critical for the success and selectivity of the reaction. For instance, specific phosphine-based ligands have been shown to be effective in promoting the desired transformation. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, allowing for the synthesis of a diverse array of cis-1,3-disubstituted cyclobutane derivatives. nih.gov

Catalyst SystemCoupling PartnerProduct TypeYieldRef
Pd(OAc)₂, L9 Aryl/Heteroaryl Iodidesγ-Arylated Cyclobutyl KetonesGood to Excellent nih.gov
Pd(OAc)₂, L9 Alkenyl/Alkynyl Iodidesγ-Alkenylated/Alkynylated Cyclobutyl KetonesSatisfactory nih.gov
L9 refers to a specific ligand used in the cited study.

Copper-Catalyzed Approaches (e.g., Intramolecular Hydroalkylation)

Copper catalysis offers versatile and cost-effective methods for C-C bond formation. In the context of cyclobutane synthesis, copper-catalyzed intramolecular reactions of unactivated olefins are of significant interest. One such approach is the intramolecular hydroalkylation, where a C-H bond adds across a C=C double bond within the same molecule to form a cyclic structure. A copper(I)-catalyzed hydrodifluoroalkylation of N-benzylacrylamides has been reported, which proceeds via an intramolecular 1,4-hydrogen atom transfer (HAT) from the benzyl (B1604629) group to a radical intermediate. nih.gov While this specific example leads to difluorinated products, the underlying mechanistic principle of copper-mediated radical cyclization highlights a potential pathway toward cyclobutane scaffolds.

Another relevant copper-catalyzed reaction is the [3+2] cycloaddition of alkynes with azides, which, although typically forming five-membered triazoles, demonstrates copper's ability to facilitate cyclization reactions. beilstein-journals.org The application of copper catalysis in the direct synthesis of this compound often involves coupling reactions, such as the three-component radical coupling to access bicyclo[1.1.1]pentane (BCP) azoles, which serve as precursors to 1,3-disubstituted cyclobutanes. nih.gov

Nickel-Catalyzed Ring Opening/Cyclopropanation

Nickel catalysts are instrumental in a variety of organic transformations, including those for synthesizing cyclobutane rings. Nickel-catalyzed reductive cyclization of alkyl dihalides provides a direct method for forming cyclic structures. lookchem.com For instance, a 1,3-dihalopropane derivative bearing phenyl groups could theoretically undergo intramolecular reductive coupling in the presence of a nickel catalyst to yield a this compound derivative.

Furthermore, nickel catalysis has been employed in cyclopropanation reactions where a diazo compound reacts with an alkene. researchgate.net While this method directly forms a three-membered ring, subsequent ring expansion strategies could potentially convert the cyclopropane (B1198618) into a cyclobutane. Nickel has also been shown to catalyze the C(sp³)–H functionalization of aliphatic amides, demonstrating its capability to activate otherwise inert C-H bonds, a strategy that can be adapted for cyclization. rsc.org

Ring Manipulation and Functionalization Strategies

Norrish-Yang Cyclization Procedures for Cyclobutyl Aryl Ketones

The Norrish-Yang cyclization is a photochemical reaction that provides a powerful method for synthesizing cyclobutanols from ketones bearing a γ-hydrogen atom. nih.gov For cyclobutyl aryl ketones, UV light promotion can induce an intramolecular γ-hydrogen abstraction by the excited carbonyl group, forming a 1,4-biradical intermediate. nih.govresearchgate.net This biradical can then cyclize to form a bicyclo[1.1.1]pentan-2-ol. nih.gov

This photochemical step is the foundation of a two-step sequence to access cis-1,3-difunctionalized cyclobutanes. nih.gov The reaction has been optimized to improve yields and can be applied to a range of aryl cyclobutyl ketones. nih.govresearchgate.net Notably, the efficiency of the Norrish-Yang cyclization can be influenced by the electronic properties of the aryl group; electron-deficient aryl ketones are effective substrates, whereas electron-rich ones may fail to cyclize. nih.gov The diastereoselectivity of the subsequent cyclobutanol (B46151) formation can be remarkably high and is influenced by factors such as hydrogen bonding and the conformational dynamics of the biradical intermediate. nih.gov

Substrate TypeKey IntermediateSubsequent ReactionFinal ProductRef
Aryl Cyclobutyl KetoneAryl bicyclo[1.1.1]pentan-2-olPd-catalyzed C-C cleavage/functionalizationcis-1,3-Difunctionalized Cyclobutane nih.govresearchgate.net
N-acylated α-amino ketones1,4-Triplet BiradicalDiastereoselective Biradical CombinationN-acylated 2-aminocyclobutanols nih.gov

Strain-Release Driven C-C Cleavage and Functionalization of Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as excellent precursors for the synthesis of functionalized cyclobutanes. The high ring strain provides a strong thermodynamic driving force for reactions involving the cleavage of the central C-C bond. d-nb.inforsc.org This strategy, termed strain-release functionalization, allows for the rapid construction of complex cyclobutane structures under mild conditions.

One innovative approach merges the C-C scission of BCBs with a ruthenium-catalyzed remote C-H functionalization of heteroarenes. d-nb.info This method affords densely substituted cyclobutanes by coupling BCBs with heteroarenes and alkyl halides. The multifunctional ruthenium catalyst facilitates both the selective functionalization of the BCB through strain release and the C-H activation step. d-nb.info Visible-light photocatalysis has also been harnessed to induce strain-release transformations of BCBs, proceeding through either electron transfer or energy transfer pathways to generate radical intermediates that can be functionalized. rsc.org These methods are atom- and step-economical and provide access to a wide range of cyclobutane derivatives. rsc.orgdntb.gov.ua

Catalysis/InitiationReactantsKey FeatureProductRef
Ruthenium(II)Bicyclo[1.1.0]butane, Heteroarene, Alkyl HalideMerged C-C cleavage and remote C-H activationTri- and Tetrasubstituted Cyclobutanes d-nb.info
Visible Light PhotocatalysisBicyclo[1.1.0]butane, Various PartnersRadical pathway via electron or energy transferFunctionalized Cyclobutanes and Cyclobutenes rsc.org

Ring Expansion and Contraction Techniques for Cyclobutane Derivatization

The manipulation of ring size through expansion and contraction reactions represents a classic yet effective strategy for synthesizing cyclobutane derivatives. wikipedia.orgresearchgate.net

Ring Expansion techniques often involve the conversion of a three-membered ring into a four-membered one. A common method is the expansion of a cyclopropane-containing bicyclic intermediate, which can be generated via a Simmons-Smith-like cyclopropanation of a cyclic alkene. wikipedia.org Another strategy involves the photosensitized [2+2] cycloaddition of vinyl boronate esters, which can be further derivatized, providing a versatile entry to complex cyclobutane cores. nih.gov

Ring Contraction methods provide a pathway to cyclobutanes from more readily available five-membered rings. researchgate.networktribe.com This approach is challenging due to the increase in ring strain but offers a unique synthetic route. worktribe.com A recently developed photo-induced, radical-mediated ring contraction of 5-membered ring alkenyl boronate complexes yields cyclobutyl boronic esters. The process is triggered by the addition of an electrophilic radical, leading to a 1,2-metalate rearrangement that contracts the ring. worktribe.com Other strategies include skeletal contraction from pyrrolidines via nitrogen extrusion, which proceeds through a radical pathway to stereospecifically form multisubstituted cyclobutanes. researchgate.net

TechniqueStarting MaterialKey TransformationProductRef
Ring ExpansionCyclic Alkene / Vinyl Boronate EsterCyclopropanation followed by opening / [2+2] CycloadditionCyclobutane / Cyclobutyl Boronate Ester wikipedia.orgnih.gov
Ring Contraction5-Membered Alkenyl Boronate ComplexPhoto-induced radical-mediated 1,2-metalate rearrangementCyclobutyl Boronic Ester worktribe.com
Ring ContractionPyrrolidineNitrogen extrusion via iodonitrene chemistryMultisubstituted Cyclobutane researchgate.net

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound, also known as 1,3-diphenylcyclobutane, is a significant challenge in organic chemistry due to the strained nature of the four-membered ring. The control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial for its application as a structural motif in medicinal chemistry and materials science. Advanced synthetic methodologies have been developed to selectively access the cis and trans diastereomers, as well as specific enantiomers of these isomers.

Diastereoselective Pathways in Cyclobutane Formation

The relative orientation of the two phenyl groups on the cyclobutane ring defines the cis and trans isomers of this compound. Achieving high diastereoselectivity is a primary goal in the synthesis of these compounds. Various synthetic pathways, including cycloadditions and ring rearrangements, have been optimized to favor the formation of one diastereomer over the other.

One of the most common methods for constructing cyclobutane rings is the [2+2] cycloaddition. nih.gov Photochemical [2+2] cycloadditions, in particular, are a straightforward route. nih.govlibretexts.org These reactions can proceed through the photoexcitation of an alkene, which then reacts with a ground-state alkene. pressbooks.publibretexts.org The stereochemical outcome is often dependent on the reaction pathway, which can be influenced by the use of photosensitizers. For instance, visible-light photocatalysis with ruthenium(II) complexes can promote [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org The dimerization of cinnamic acid derivatives, precursors to diphenylcyclobutane structures, can be controlled to produce specific diastereomers. tsijournals.comrsc.org

Lewis acid-promoted [2+2] cycloadditions of allenes or ketenes with alkenes offer another pathway. These reactions are often concerted and asynchronous, allowing for a high degree of stereochemical control. nih.gov Similarly, organocatalytic methods using Brønsted acids like bis(trifluoromethane)sulfonimide (Tf₂NH) have been shown to catalyze the [2+2] cycloaddition of silyl (B83357) enol ethers with acrylates, affording highly substituted cyclobutanes with high trans stereoselectivity. acs.org

Ring-rearrangement and cleavage reactions also provide access to diastereomerically enriched cyclobutanes. Rhodium(III)-catalyzed reactions between 2-aryl quinazolinones and alkylidenecyclopropanes proceed through a C-C bond cleavage and reductive elimination to yield highly substituted cyclobutanes diastereoselectively. acs.orgresearchgate.net Another innovative approach involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinediones, which leads to multi-substituted cyclobutanes with a defined cis-1,3-heteroatom substitution pattern after further transformations. rsc.org

The thermal decomposition of precursors, such as cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine, generates a 1,4-diphenyl-1,4-butadiyl diradical that cyclizes to form both cis- and trans-1,2-diphenylcyclobutane, with the trans isomer being thermodynamically favored at higher temperatures.

Enantioselective Catalytic Methods for Chiral Cyclobutanes

The synthesis of enantiomerically pure this compound isomers requires the use of chiral catalysts or auxiliaries to control the absolute stereochemistry of the newly formed stereocenters. Both transition-metal catalysis and organocatalysis have proven to be powerful tools for this purpose.

Transition-Metal Catalysis: Chiral transition-metal complexes are widely used to induce enantioselectivity. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes, using chiral diene ligands, provides an efficient route to chiral cyclobutanes with high diastereo- and enantioselectivity. rsc.org A sequential approach using rhodium and copper catalysis allows for the construction of enantiomerically enriched, densely functionalized cyclobutanes from diazo compounds. acs.org

Copper catalysis is also prominent in this field. Chiral copper(I) complexes have been successfully used for the first catalytic enantioselective synthesis of cyclobutylboronates through a desymmetrization approach of meso-cyclobutenes, yielding products with excellent diastereo- and enantiocontrol. researchgate.netnih.gov Furthermore, copper(II) complexes with bisoxazoline ligands can catalyze the enantioselective cycloaddition of bicyclobutanes with nitrones to form complex bicyclic structures, which are precursors to chiral cyclobutanes. chemrxiv.orgchemrxiv.org

Cobalt-catalyzed [2+2] cycloadditions between alkynes and alkenes, employing specifically designed chiral ligands, have emerged as a practical method for accessing a diverse set of chiral cyclobutenes, which are valuable precursors for this compound derivatives. nih.gov Nickel-catalyzed photochemical asymmetric [2+2] cycloadditions also provide a direct strategy for synthesizing cyclobutane derivatives with multiple stereocenters. chinesechemsoc.org

Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of chiral cyclobutanes. Chiral secondary amines can activate cyclopropylacetaldehydes to form reactive intermediates that undergo highly stereoselective [3+1] cycloadditions to furnish spirocyclobutanes with excellent enantiomeric excesses. acs.org Chiral Brønsted acids, such as N-triflyl phosphoramide, can catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to yield chiral cyclobutenes with good regio- and enantiocontrol. dicp.ac.cn The desymmetrization of 3-substituted cyclobutanones via organocatalyzed aldol (B89426) reactions is another effective strategy for producing functionalized cyclobutanones with high diastereo- and enantioselectivity. mdpi.com

The table below summarizes selected enantioselective catalytic methods for the synthesis of chiral cyclobutanes.

Catalyst SystemReactantsProduct Typed.r.ee (%)Ref.
[RhCl(C₂H₄)₂]₂ / Chiral DieneCyclobutene-1-carboxylate, Phenylboronic acidArylated cyclobutane>20:1up to 96 rsc.org
Co(I) / Chiral LigandAlkyne, Alkenyl derivativeSubstituted cyclobuteneN/A86-97 nih.gov
Cu(I) / Chiral Ligandmeso-Cyclobutene, Diboron reagentCyclobutylboronate>20:1up to 99 nih.gov
Chiral Phosphoric AcidBicyclo[1.1.0]butaneChiral cyclobuteneN/Aup to 90 dicp.ac.cn
Ni(OAc)₂ / Chiral Bisoxazolineα,β-Unsaturated 2-acyl imidazole, AlkeneSubstituted cyclobutane4:190-95 chinesechemsoc.org
Rh₂(S-NTTL)₄ then Cu-catalystDiazoenoate, OrganocuprateFunctionalized cyclobutanehighhigh acs.org

Strategies for Achieving Relative and Absolute Stereochemical Control

Achieving full stereochemical control in the synthesis of this compound isomers requires strategies that can simultaneously dictate both the relative (cis/trans) and absolute (R/S) configuration of the stereocenters. This is often accomplished through the careful selection of catalysts, ligands, and reaction conditions.

A key strategy is catalyst control , where a chiral catalyst creates a chiral environment that directs the approach of the reactants, thereby determining the stereochemical outcome. In transition-metal catalysis, the geometry and electronic properties of the chiral ligand bound to the metal center are paramount. For example, in the rhodium-catalyzed arylation of cyclobutenes, different chiral diene ligands can dramatically influence the diastereoselectivity of the reaction. rsc.org Similarly, in rhodium-catalyzed annulations of cyclobutanones with enynes, the choice between (R)-H₈-binap and (R)-segphos as the ligand leads to completely different structural scaffolds with excellent diastereo- and enantioselectivity. nih.gov

Dual catalysis represents a sophisticated approach where two independent catalytic cycles operate concurrently to control reactivity and stereoselectivity. A notable example is the use of a visible-light-absorbing photocatalyst to generate a reactive intermediate and a separate chiral Lewis acid co-catalyst to control the stereochemistry of the subsequent [2+2] cycloaddition. nih.gov This method effectively eliminates the racemic background reaction that can occur from direct photoexcitation of the substrate. nih.gov

Substrate control utilizes a chiral auxiliary covalently attached to one of the reactants. The inherent chirality of the auxiliary directs the stereochemical course of the reaction. For instance, the [2+2] photodimerization of cinnamic acid derivatives attached to a chiral Evans oxazolidinone auxiliary allows for the synthesis of functionalized cyclobutanes with up to 99% enantiomeric excess after the auxiliary is removed. rsc.org

Organocatalysis provides unique mechanisms for stereocontrol. Chiral amines can react with carbonyl compounds to form chiral enamines or iminium ions. These intermediates then participate in subsequent reactions, with their specific geometry, dictated by the catalyst's structure, controlling the facial selectivity of the approach of the second reactant. acs.orgnih.gov Chiral Brønsted acids operate by protonating a substrate within a chiral pocket, activating it for a nucleophilic attack that proceeds with high stereoselectivity. dicp.ac.cn

Finally, reaction parameters such as solvent and temperature can have a significant impact. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. dicp.ac.cn The choice of solvent can also be critical; for example, fluorinated alcohol solvents like hexafluoro-2-propanol (HFIP) have been shown to be crucial for facilitating certain Rh(III)-catalyzed cyclobutane formations. acs.org

Synthesis of Cyclobutanes with Multiple Chiral Centers

The synthesis of cyclobutane derivatives with more than two stereocenters, such as those with additional substituents on the ring or on the phenyl groups, presents an even greater synthetic challenge. These complex, C(sp³)-rich scaffolds are of increasing interest in drug discovery. nih.gov

Sequential Functionalization: One approach involves the regio- and stereoselective derivatization of a pre-formed cyclobutane ring. A sequential photocatalysis strategy has been developed where a [2+2] photocycloaddition is followed by a photoredox-catalyzed C-C bond-forming reaction to install a quaternary stereocenter with complete diastereocontrol. bris.ac.uk This modular approach allows for the rapid construction of sterically congested cyclobutane scaffolds.

Tandem and Cascade Reactions: Tandem reactions that form multiple bonds and stereocenters in a single operation are highly efficient. Rhodium-catalyzed isomerization of alkylidenecyclobutanes followed by a hydroacylation reaction provides access to multi-substituted cyclobutanes with several continuous stereocenters in a highly regio- and diastereoselective manner. acs.org Similarly, a three-component process combining Rh-catalyzed bicyclobutanation with Cu-catalyzed homoconjugate addition allows for the one-pot synthesis of densely functionalized cyclobutanes with high diastereoselectivity. acs.org

Reactions of Complex Precursors: Starting with more complex reactants is another powerful strategy. The reaction of bicyclo[1.1.0]butanes (BCBs) with various electrophiles or reaction partners can generate diverse 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.orgresearchgate.net Rhodium-catalyzed annulations between cyclobutanones and 1,5-enynes can construct complex, C(sp³)-rich, polycyclic scaffolds containing multiple quaternary stereocenters. nih.gov

The table below highlights methods used to generate cyclobutanes with multiple stereocenters.

MethodReactantsKey FeaturesStereocontrolRef.
Sequential Photocatalysis3-Chloromaleimides, Alkynes/Alkenes[2+2] cycloaddition followed by C-C bond formationHigh regio- and diastereoselectivity bris.ac.uk
Rh-catalyzed Isomerization/HydroacylationAlkylidenecyclobutanes, AldehydesForms continuous stereocentersGood regio- and diastereoselectivity acs.org
Rh/Cu Sequential CatalysisDiazoenoates, Organocuprates, ElectrophilesOne-pot, three-component reactionHigh diastereoselectivity acs.org
Rh-catalyzed AnnulationCyclobutanones, 1,5-EnynesForms C(sp³)-rich polycyclic scaffoldsExcellent diastereo- and enantioselectivity nih.gov
BCB CycloadditionBicyclo[1.1.0]butanes, TriazolinedionesStrain-release functionalizationHigh diastereoselectivity for cis-1,3 products rsc.org

Mechanistic Investigations of 3 Phenylcyclobutyl Benzene Formation and Transformations

Detailed Reaction Mechanisms of Cyclobutane (B1203170) Ring Construction

The formation of the cyclobutane core in molecules such as (3-Phenylcyclobutyl)benzene can be achieved through several mechanistic pathways. These routes often involve photochemical, catalytic, or electron transfer processes, each with unique intermediates and transition states that dictate the reaction's outcome and stereoselectivity.

Mechanistic Elucidation of [2+2] Cycloaddition Processes

The [2+2] cycloaddition is a cornerstone for synthesizing cyclobutane rings. This process can be initiated either thermally or photochemically. Direct photochemical excitation of alkenes, such as styrene (B11656), typically requires high-energy UV light to promote an electron to an excited state, enabling the cycloaddition. chemrxiv.org However, this method can suffer from poor functional group tolerance and scalability issues. chemrxiv.org

Visible-light-mediated energy transfer and photoredox catalysis have emerged as powerful alternatives. chemrxiv.org In these approaches, a photocatalyst absorbs visible light and then interacts with the alkene substrates. For instance, iridium(III) polypyridyl complexes can act as photosensitizers, transferring energy to styrene molecules to generate a triplet state that then undergoes cycloaddition. nih.gov This energy transfer mechanism is not dependent on the electrochemical properties of the substrates, but rather on the relative excited state energies of the catalyst and the alkenes. nih.gov

The mechanism of the [2+2] cycloaddition of styrene radical cations is often described as a concerted, asynchronous process. In this pathway, the formation of the β,β′ bond is significantly more advanced in the transition state than the α,α′ bond. nih.gov This asynchronous nature can influence the stereochemical outcome of the reaction.

Role of Intermediates in Catalytic Cyclobutane Formation (e.g., Rhodacycles)

Transition metal catalysis offers a highly efficient and stereoselective route to cyclobutanes. Rhodium catalysts, in particular, have been instrumental in this field. A key mechanistic feature of these reactions is the formation of metallacyclic intermediates. For example, in the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, the formation of a five-membered rhodacycle is a crucial step. acs.org This intermediate is proposed to form through a nucleophilic substitution-induced ring-opening of the cyclopropyl (B3062369) moiety, followed by reductive elimination to yield the cyclobutane product. acs.org

The formation of a rhodacyclobutane intermediate has also been proposed in other catalytic cycloadditions. nih.gov These metallacycles can undergo further reactions, such as migratory insertion, to construct more complex molecular architectures. The stability and reactivity of these intermediates are highly dependent on the ligand environment of the metal center and the nature of the substrates.

Electron Transfer Catalyzed Pathways

Electron transfer catalysis provides another avenue for the construction of cyclobutane rings from styrenic precursors. This process often involves the generation of a radical cation from an electron-rich alkene through a single-electron transfer (SET) to a photoexcited catalyst. nih.govacs.org The resulting alkene radical cation can then react with a neutral alkene molecule in a [2+2] cycloaddition fashion. nih.gov

The feasibility of this pathway is governed by the redox potentials of the photocatalyst and the substrates. acs.org For instance, ruthenium(II) bipyridyl complexes can be photoexcited to a state capable of oxidizing an alkene to its radical cation. nih.gov This radical cation then undergoes cycloaddition with another alkene molecule to form a cyclobutane radical cation, which is subsequently reduced to the final product. nih.gov This process can operate as a chain reaction. nih.gov The use of zeolites as a reaction medium has been shown to facilitate these photoinduced electron transfer reactions by pre-organizing the reactants. acs.org

Table 1: Mechanistic Pathways to Cyclobutane Formation

Mechanistic Pathway Key Features Initiator Typical Intermediates Ref
[2+2] Cycloaddition Concerted or stepwise cycloaddition of two alkene units. UV light, Visible light + Photocatalyst Excited states, Diradicals chemrxiv.orgnih.gov
Catalytic Cycloaddition Transition metal-catalyzed formation of the cyclobutane ring. Rhodium, Nickel catalysts Metallacycles (e.g., Rhodacycles) acs.orgnih.gov
Electron Transfer Catalysis Single-electron transfer to generate a reactive radical cation. Photocatalyst (e.g., Ru(bpy)₃²⁺) Alkene radical cations nih.govacs.org

Mechanisms of Cyclobutane Ring Cleavage and Rearrangements

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to various ring-opening and rearrangement reactions. These transformations can be induced by nucleophiles, heat, or light, providing pathways to diverse molecular scaffolds.

Nucleophile-Induced Ring Opening Reactions

The cyclobutane ring, especially when activated by donor-acceptor substitution patterns, can undergo nucleophilic ring-opening. acs.org In these reactions, a nucleophile attacks one of the carbon atoms of the cyclobutane ring, leading to the cleavage of a C-C bond. For example, donor-acceptor cyclobutanes can react with electron-rich arenes in the presence of a Lewis acid like AlCl₃ in a Friedel-Crafts-type reaction to yield ring-opened products. acs.org Thiols and selenols can also act as nucleophiles to initiate this ring-opening process. acs.org The mechanism likely involves the coordination of the Lewis acid to the acceptor group, which enhances the electrophilicity of the cyclobutane ring and facilitates the nucleophilic attack. A proposed Friedel-Crafts-like mechanism suggests the formation of an electrophilic center on the cyclobutane ring that is then attacked by the nucleophile. researchgate.net

Thermolytic and Photolytic Ring Cleavage Mechanisms

Thermal and photochemical conditions can also induce the cleavage and rearrangement of cyclobutane rings. Thermolysis of cyclobutanes can lead to cycloreversion, breaking the ring into two alkene fragments, which is the reverse of a [2+2] cycloaddition. The regioselectivity of this cleavage is often controlled by the stability of the resulting alkenes.

Photochemical rearrangements offer another pathway for transforming cyclobutane-containing molecules. researchgate.net Upon absorption of light, the molecule is promoted to an excited state where different reaction pathways become accessible. For instance, photochemical rearrangements can lead to positional isomerization or the formation of new cyclic systems. researchgate.net The specific outcome of a photolytic reaction depends on the substitution pattern of the cyclobutane ring and the wavelength of light used. While specific studies on the thermolysis and photolysis of this compound are not detailed in the provided results, the general principles of cyclobutane chemistry suggest that such transformations are plausible.

Skeletal Rearrangements of Phenylcyclobutyl Scaffolds (e.g.,researchgate.netrsc.org-sigmatropic rearrangement)

The rigid, strained four-membered ring of the cyclobutane scaffold makes it susceptible to a variety of skeletal rearrangements, which serve to release ring strain. In phenylcyclobutyl systems, these transformations are often thermally or photochemically initiated and can proceed through concerted pericyclic pathways or involve discrete intermediates such as diradicals or ions. hhrc.ac.inorganicchemistrydata.org

A key class of these transformations is the sigmatropic rearrangement, a pericyclic reaction involving the migration of a sigma-bond across a π-electron system. wikipedia.org For phenylcyclobutyl derivatives, vinylcyclobutanes are common precursors for these rearrangements. The thermal researchgate.netrsc.org-sigmatropic rearrangement of vinylcyclobutanes to cyclopentenes is a well-documented process. organicchemistrydata.org However, the suprafacial researchgate.netrsc.org-shift is formally forbidden by orbital symmetry rules, leading to high activation barriers. Consequently, these reactions often require harsh thermal conditions and may proceed through non-concerted, diradical pathways, which can compromise stereoselectivity. organicchemistrydata.orgresearchgate.net

Photochemical conditions offer alternative pathways for rearrangement. The irradiation of 1,2-diphenylcyclobutene in polar solvents like methanol (B129727) or acetic acid leads to the formation of products derived from skeletal rearrangement. oup.com Mechanistic studies suggest that this proceeds via photoprotonation to form a 1,2-diphenylcyclobutyl cation, which then rearranges to an α-(1-phenylcyclopropyl)benzyl cation before being trapped by the solvent. oup.com In a notable contrast, the 1-phenylcyclobutyl cation does not show a similar tendency to rearrange under superacid conditions, highlighting the influence of the second phenyl group on the rearrangement pathway. oup.com

However, not all photochemical reactions of phenylcyclobutyl derivatives result in skeletal rearrangement. Studies on the direct photolysis of 1-phenylcyclobutene and its aryl-substituted analogs show that the primary reaction is a [2+2]-cycloreversion to yield phenylacetylenes. cdnsciencepub.compsu.edu Isotopic labeling studies using 1-phenylcyclobutene-2,4,4-d3 confirmed that no deuterium (B1214612) scrambling occurred, indicating that skeletal rearrangements involving cyclopropyl carbene intermediates are not a significant pathway in the direct photolysis of these arylcyclobutene derivatives. cdnsciencepub.compsu.edu

Influence of Phenyl Substituents on Reaction Energetics and Selectivity

The presence and substitution pattern of phenyl groups on the cyclobutane ring exert a profound influence on the energetics and selectivity of its transformations. This influence stems from a combination of steric and electronic effects, which can stabilize or destabilize intermediates and transition states, thereby directing the reaction towards a specific outcome.

Energetics: The stability of intermediates is a critical factor in determining the reaction pathway. In the palladium-catalyzed lactonization of 1-phenylcyclobutane-1-carboxylic acid, density functional theory (DFT) calculations revealed the Gibbs energy profile for the skeletal rearrangement to an α,β-unsaturated δ-lactone. researchgate.net The energetics of such transformations are sensitive to the substitution on the phenyl ring.

In photochemical reactions, electron-donating substituents on the phenyl ring of 1-phenylcyclobutene have been shown to enhance the rate constants for both [2+2]-cycloreversion and photoaddition of methanol. cdnsciencepub.com This suggests that the transition states for these reactions possess significant dipolar character, which is stabilized by electron-releasing groups. cdnsciencepub.com The influence of solvent is also critical, as it can modulate the energy profile. For example, in the cyclization of 2-phenyl-6-methylhept-5-enonitrile, the relative stability of the transition states leading to four-membered or five-membered rings was inverted by changing the solvent from benzene (B151609) to toluene, thereby altering the product distribution. nih.gov

The table below summarizes the effect of substituents on the quantum yields and rate constants for the photocycloreversion of substituted 1-phenylcyclobutenes.

Substituent (X) on 1-(X-phenyl)cyclobuteneQuantum Yield (Φc) in Cyclohexane (B81311)Rate Constant (kc) x 10⁻⁷ s⁻¹
4-CF₃0.040.4
4-Cl0.060.8
H0.091.1
4-CH₃0.141.8
4-OCH₃0.174.2
Data sourced from studies on the photochemistry of 1-phenylcyclobutene derivatives. cdnsciencepub.com

Selectivity: Phenyl substituents are powerful directing groups for achieving selectivity. In rhodium-catalyzed C-H functionalization reactions of arylcyclobutanes, the choice of catalyst can control whether the reaction occurs at the C1 (benzylic) or C3 position. nih.gov For instance, the catalyst Rh₂(S-TCPTAD)₄ shows complete selectivity for the more sterically crowded benzylic site, whereas the more sterically demanding Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst selectively functionalizes the less hindered C3 secondary site. nih.gov

Steric repulsion between substituents often governs the stereochemical outcome of a reaction. The photochemical cleavage of head-to-head coumarin (B35378) dimers, which contain a cyclobutane ring, can proceed via either a symmetric fission to regenerate the starting coumarins or an asymmetric fission. psu.edu The reaction pathway is influenced by steric repulsion between the substituents on the cyclobutane ring, which can favor one cleavage mode over the other. psu.edu Similarly, in the reversible cyclization leading to phenyl-substituted bicyclo[3.2.0]hept-2-enylpalladium complexes, the exo-phenyl isomer is the more stable end product, indicating thermodynamic control over selectivity. rsc.org

The following table illustrates catalyst-controlled regioselectivity in the C-H functionalization of 1-phenylcyclobutane.

CatalystProduct Ratio (C1:C3)Yield (%)
Rh₂(esp)₂>20:170
Rh₂(S-TCPTAD)₄>20:175
Rh₂(S-2-Cl-5-BrTPCP)₄1:1580
Data represents the ratio of functionalization at the C1 (benzylic) vs. C3 position of the cyclobutane ring. nih.gov

Theoretical and Computational Studies of 3 Phenylcyclobutyl Benzene

Quantum Chemical Methodologies for Structural and Electronic Characterization

A variety of quantum chemical methods are employed to characterize (3-Phenylcyclobutyl)benzene, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) is a mainstay in the computational study of organic molecules due to its efficiency and reliability. researchgate.net The B3LYP hybrid functional is frequently used in conjunction with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311+G(d,p) to optimize molecular geometries and predict electronic properties. rsc.org For instance, DFT calculations have been successfully used to investigate the structure and reaction mechanisms of various cyclobutane (B1203170) derivatives. researchgate.netrsc.org These methods are crucial for determining the preferred conformations and electronic distribution within the molecule.

While DFT is widely used, ab initio and semi-empirical methods also offer valuable perspectives. Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate results, though at a greater computational expense. cdnsciencepub.com On the other hand, semi-empirical methods, such as PM3, introduce parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems or for initial, less computationally demanding explorations of molecular structures. researchgate.net These methods have been applied to study complex molecules containing cyclic fragments, providing optimized structures and energetic information. researchgate.net

Molecular and Electronic Structure Investigations

Computational studies allow for a precise determination of the molecular and electronic framework of this compound.

Table 1: Illustrative Structural Parameters of a Substituted Cyclobutane Core Note: The following data is representative of a substituted cyclobutane core as found in related structures from computational and X-ray diffraction studies, due to the absence of specific published data for the unsubstituted this compound. The values are based on findings for 1,2-diaminotruxinic δ-cyclobutanes. rsc.org

ParameterAtom Pair/Trio/QuartetValue (Å or °)
Bond LengthC1-C2~1.55 Å
Bond LengthC2-C3~1.57 Å
Bond AngleC1-C2-C3~88.0°
Bond AngleC2-C3-C4~87.5°
Torsion AngleC1-C2-C3-C4Varies with conformation

The cyclobutane ring is not planar and exists in puckered conformations to relieve ring strain. researchgate.net For 1,3-diphenylcyclobutane, this leads to different spatial arrangements of the two phenyl groups, primarily the cis and trans isomers. Computational analysis reveals that the trans isomer, where the phenyl groups are on opposite sides of the ring, generally exhibits lower steric strain and is therefore more stable than the cis isomer. researchgate.net

Conformational analysis involves mapping the potential energy surface (PES) of the molecule by calculating the energy for different arrangements of its atoms. rsc.org For the trans isomer of 1,3-diphenylcyclobutane, the conformation with the phenyl groups in a pseudo-di-equatorial position is strongly favored. researchgate.net In contrast, the cis isomer tends to fluctuate between two equivalent puckered conformations. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. In computational studies of related molecules, the HOMO and LUMO are visualized to understand potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Conceptual Overview of Frontier Molecular Orbitals

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; associated with nucleophilicity.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; associated with electrophilicity.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. The MEP surface illustrates the electrostatic potential, with different colors representing varying charge densities. Typically, red areas indicate electron-rich regions susceptible to electrophilic attack, while blue areas denote electron-poor regions prone to nucleophilic attack. Green regions represent neutral electrostatic potential.

In computational studies of molecules containing the 3-phenylcyclobutyl moiety, MEP analysis is frequently employed to identify reactive sites. For instance, in derivatives where a thiazole (B1198619) ring is attached to the cyclobutane, the MEP map consistently shows the most negative potential (red region) localized on the unprotonated nitrogen atom of the thiazole ring. scispace.comsemanticscholar.org This indicates that the nitrogen atom is the primary site for electrophilic interactions. scispace.com

The analysis of MEP surfaces helps in understanding intermolecular interactions, such as hydrogen bonding. nih.gov By mapping the electrostatic potential, researchers can predict how a molecule will interact with other molecules, which is crucial for designing new materials and understanding biological activity. researchgate.netresearchgate.net For example, in a study of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, the MEP map was used to confirm potential sites for hydrogen bonding. nih.gov Similarly, studies on various hydrazone derivatives incorporating the 3-phenylcyclobutyl group have used MEP analysis to elucidate their electronic characteristics and potential for interaction. researchgate.netresearchgate.nettandfonline.com

Natural Bond Orbital (NBO) Analysis and Mulliken Population Analysis

Natural Bond Orbital (NBO) and Mulliken population analyses are computational methods used to study the distribution of electron density in molecules, providing detailed information about atomic charges and orbital interactions. These analyses are instrumental in understanding molecular stability arising from charge delocalization and hyperconjugative interactions. grafiati.com

Mulliken Population Analysis: Mulliken atomic charge calculations have been performed for derivatives of this compound to understand the charge distribution across the molecule. In a study on 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole, calculations at the B3LYP/6-311G** level revealed that the nitrogen atom of the thiazole ring carries a significant negative charge (–0.31), while the phenyl and thiazole rings have net charges of –0.33 and +0.12, respectively. scispace.com This distribution highlights the electron-donating or withdrawing nature of the different fragments within the molecule. scispace.com Such analyses help in identifying potential sites for chemical reactions. scispace.comphyschemres.org

In studies of related structures, NBO analysis is used to confirm the presence and nature of intramolecular hydrogen bonds and to analyze the stability conferred by hyperconjugation. grafiati.comtaylorfrancis.com For example, the interaction between a lone pair on a donor atom (like oxygen or nitrogen) and an antibonding orbital of an adjacent bond can be quantified to understand the electronic stabilization within the molecule. While specific NBO data for this compound is not detailed in the provided results, the methodology is standard for analyzing its derivatives to understand orbital interactions. bohrium.comtandfonline.com

Investigation of Aromaticity and Hyperconjugation in Phenyl-Substituted Systems

The interplay between aromaticity and hyperconjugation is a key factor in determining the structure, stability, and reactivity of phenyl-substituted systems like this compound. Hyperconjugation involves the delocalization of σ-electrons from a C-H or C-C bond into an adjacent empty or partially filled p-orbital or a π-orbital. byjus.com This interaction can influence the electron density and bond characteristics of the aromatic ring. youtube.com

In phenyl-substituted alkanes, the alkyl group can act as an electron donor through hyperconjugation, increasing the electron density of the benzene (B151609) ring. youtube.com This effect, also known as the +H effect, can stabilize adjacent carbocations and influence the rates of electrophilic aromatic substitution. byjus.comyoutube.com The stability of a molecule can be analyzed by considering the hyperconjugative interactions between the substituent and the phenyl ring. grafiati.com

Theoretical studies have explored how hyperconjugation can even lead to distortions in the benzene ring from its ideal hexagonal geometry, potentially affecting its aromaticity. chem8.org The substitution of the cyclobutane ring with a phenyl group allows for electronic communication between the two moieties. The puckered nature of the cyclobutane ring and the orientation of the phenyl group will dictate the extent of orbital overlap and, consequently, the magnitude of hyperconjugative effects. Computational methods like NBO analysis are essential for quantifying these interactions and understanding their impact on the molecular structure and properties. grafiati.com

Computational Prediction and Correlation of Spectroscopic Parameters

Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H and ¹³C)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations. researchgate.net The predicted spectra are then compared with experimental data to confirm the molecular structure. nih.gov

For derivatives of this compound, theoretical NMR chemical shifts have been calculated and show good correlation with experimental values. nih.govresearchgate.netnih.gov For example, in a study of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, the characteristic ¹H and ¹³C NMR shifts were determined experimentally and supported by theoretical calculations. iucr.org

Below is a table summarizing experimental NMR data for a representative derivative, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. iucr.org

Table 1: Experimental NMR Chemical Shifts (ppm) for a this compound Derivative iucr.org

Atom/Group ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm)
–CH₃ 1.26 (s) 30.20
Cyclobutane –CH₂– 2.15–2.20 (m) 38.16
Cyclobutane –CH₂– 2.31–2.36 (m) 38.16
Cyclobutane >CH– 3.48 (quint) 40.25
Thiazole S–CH= 6.50 (s) 107.19
Aromatic H 6.89–6.92 (m), 7.00 (m) 124.21, 124.81, 127.71
–CH= 6.10 (d) 130.84
=CH– 6.27 (d) 132.00
Aromatic C (quat.) - 152.29
Thiazole C (quat.) - 154.69
Thiazole C=N - 156.96

Solvent: THF-d₈ + Acetone-d₆, Reference: TMS

The correlation between calculated and experimental shifts is often evaluated using linear regression, with R² values close to 1.0 indicating excellent agreement. nih.gov Such studies confirm that computational NMR prediction is a reliable tool for structural elucidation of complex molecules containing the this compound framework. github.io

Simulated Infrared (IR) Vibrational Frequencies and Mode Assignments

Theoretical calculations of IR spectra are crucial for assigning the vibrational modes observed in experimental spectra. DFT methods are commonly used to compute harmonic vibrational frequencies, which are then often scaled to correct for anharmonicity and other systematic errors. semanticscholar.org

For various derivatives of this compound, simulated IR spectra have shown excellent agreement with experimental data. researchgate.netresearchgate.netresearchgate.net The vibrational modes for the key functional groups can be assigned with confidence based on these calculations. researchgate.net For the cyclobutane ring, characteristic vibrations include C-H stretching, scissoring, wagging, twisting, and ring breathing modes, which are typically observed in specific regions of the IR spectrum. researchgate.net

Table 2: Selected Experimental and Calculated IR Vibrational Frequencies (cm⁻¹) for a this compound Derivative

Vibrational Mode Experimental (cm⁻¹) Reference
C-H Stretching (Aliphatic) 2975–2855 iucr.org
C-H Stretching (Aromatic) 3100-3000 dergipark.org.tr
C=O Stretching 1670, 1626 iucr.org
C=N Stretching (Thiazole) 1569 iucr.org

The Potential Energy Distribution (PED) analysis is often used in conjunction with frequency calculations to provide a quantitative measure of the contribution of different internal coordinates to each normal mode, aiding in precise vibrational assignments. nih.govdergipark.org.tr The good agreement between simulated and observed spectra for various complex derivatives validates the use of computational methods for understanding the vibrational properties of the this compound scaffold. nih.govstanford.edu

Theoretical Ultraviolet-Visible (UV-Vis) Absorption Spectra

Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. tandfonline.com These calculations provide information on electronic transition energies, oscillator strengths (f), and the nature of the transitions (e.g., π→π* or n→π*). nih.gov

Theoretical UV-Vis spectra have been calculated for several derivatives containing the 3-phenylcyclobutyl moiety, often in different solvents using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). nih.gov The results are then compared with experimental spectra to understand the electronic structure and transitions. researchgate.netscispace.com

For instance, in a study of N-[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-phenyl hydrazine, the UV-Vis absorption spectra were investigated using theoretical calculations to ascribe the observed bands to their corresponding molecular orbital transitions. researchgate.net The calculations typically involve identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and other frontier orbitals involved in the primary electronic excitations. nih.gov

The major electronic transitions predicted for such compounds are generally of the π→π* type, originating from the aromatic and heterocyclic rings. nih.gov The calculated absorption wavelengths (λ_calc) and oscillator strengths provide a theoretical basis for interpreting the experimental absorption bands. nih.govscispace.com

Nonlinear Optical (NLO) Properties Prediction

The investigation into the nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by the potential applications of these materials in advanced technologies such as optical data storage, signal processing, and telecommunications. Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an invaluable tool for predicting and understanding the NLO response of molecules, guiding the synthesis of novel materials with enhanced properties.

For instance, computational investigations on related molecules have utilized DFT and Hartree-Fock (HF) methods to calculate key NLO parameters. These parameters typically include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): Related to the second-order NLO effects, such as second-harmonic generation (SHG). A non-zero value is indicative of a non-centrosymmetric charge distribution.

Second-order Hyperpolarizability (γ): Associated with third-order NLO phenomena, including third-harmonic generation (THG) and the Kerr effect.

These calculations are crucial for predicting the potential of a molecule to exhibit significant NLO activity. The general approach in these theoretical studies involves the optimization of the molecular geometry in its ground state, followed by the calculation of the electronic properties in the presence of an applied electric field.

Although specific data tables for This compound are absent from published research, the foundational principles of NLO predictions suggest that its properties would be influenced by the interplay between the phenyl rings and the cyclobutane spacer. The degree of electronic communication between the two aromatic systems, mediated by the aliphatic ring, would be a key determinant of its polarizability and hyperpolarizability.

Future theoretical work is required to specifically quantify the NLO properties of This compound . Such a study would provide valuable benchmark data and a deeper understanding of the fundamental structure-property relationships within this class of compounds. This would involve rigorous computational analysis to generate data for its polarizability and hyperpolarizability tensors, which could then be presented in detailed tables. Without such dedicated research, a quantitative discussion of the NLO properties of this specific compound remains speculative.

Advanced Spectroscopic Methodologies for Structure Elucidation of 3 Phenylcyclobutyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of (3-Phenylcyclobutyl)benzene, offering precise insights into its constitution and stereoisomeric forms (cis and trans).

Unambiguous Structure Elucidation using ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra provide fundamental information for the structural verification of this compound. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, allowing for the differentiation of protons and carbons in the phenyl rings and the cyclobutane (B1203170) moiety.

¹H NMR Spectroscopy: The proton spectrum can be predicted based on the molecule's symmetry and the electronic effects of the substituents. For 1,3-disubstituted cyclobutanes, the signals for the cyclobutyl protons often appear as complex multiplets due to spin-spin coupling.

Aromatic Protons (Ar-H): The protons on the two phenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and multiplicity depend on the substitution pattern and the relative orientation of the rings.

Methine Protons (C₁-H and C₃-H): The protons attached to the carbons bearing the phenyl groups are deshielded and would likely appear in the range of δ 3.0-4.0 ppm.

Methylene (B1212753) Protons (C₂-H₂ and C₄-H₂): The protons on the other two carbons of the cyclobutane ring would resonate further upfield, generally between δ 2.0 and 3.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal.

Aromatic Carbons: The carbons of the phenyl rings typically appear between δ 125 and 145 ppm. The ipso-carbons (the carbons directly attached to the cyclobutane ring) are expected around the δ 140-145 ppm region, while other aromatic carbons resonate at slightly higher fields.

Methine Carbons (C-1 and C-3): These carbons, being attached to the electron-withdrawing phenyl groups, are deshielded and would be found in the range of δ 40-50 ppm.

Methylene Carbons (C-2 and C-4): The remaining cyclobutane carbons are expected to appear further upfield, typically in the δ 30-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound


Predicted chemical shifts (δ) in ppm relative to TMS. These are estimated values and can vary based on solvent and experimental conditions.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C₁-H / C₃-H (Methine)3.0 - 4.040 - 50
C₂-H₂ / C₄-H₂ (Methylene)2.0 - 3.030 - 40
Aromatic C-H7.0 - 7.5125 - 130
Aromatic C-ipso-140 - 145

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.eduscience.govyoutube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between the methine protons (H-1/H-3) and the adjacent methylene protons (H-2/H-4), confirming the connectivity within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal at ~3.5 ppm would show a cross-peak to the carbon signal at ~45 ppm, assigning them as the methine C-H group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orglibretexts.orgyoutube.com Its primary application for this molecule is in determining stereochemistry, as discussed in the next section.

Stereochemical Assignment through NMR (e.g., Coupling Constants, NOE)

This compound exists as two diastereomers: cis and trans. NMR spectroscopy provides definitive methods to distinguish between them.

Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. blogspot.com In cyclobutane systems, the ring is puckered, leading to different dihedral angles for cis and trans protons. Generally, in four-membered rings, the coupling constants between cis protons are larger than those between trans protons. stackexchange.com By analyzing the complex splitting patterns of the cyclobutane protons, the relative stereochemistry can often be determined. For example, the coupling constant between a methine proton (H-1) and an adjacent methylene proton (H-2) will differ between the cis and trans isomers.

Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are spatially close (typically < 5 Å). wikipedia.orglibretexts.org This is a powerful tool for stereochemical assignment.

In the cis-isomer , the two methine protons (H-1 and H-3) are on the same face of the cyclobutane ring. A NOESY experiment would show a cross-peak between these two protons, indicating their spatial proximity.

In the trans-isomer , these same protons are on opposite faces of the ring and are much farther apart. Consequently, no NOE correlation would be expected between them. This clear difference in the NOESY spectrum provides an unambiguous assignment of the cis and trans isomers. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Identification of Characteristic Vibrational Modes of the Cyclobutane Ring and Phenyl Substituents

The IR spectrum of this compound is dominated by absorptions arising from the phenyl groups and the cyclobutane ring.

Phenyl Substituents:

Aromatic C-H Stretch: A sharp band or series of bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) is characteristic of C-H bonds on an aromatic ring. masterorganicchemistry.com

Aromatic C=C Stretch: One or more sharp bands of variable intensity are found in the 1450-1600 cm⁻¹ region, corresponding to the stretching of the carbon-carbon double bonds within the benzene (B151609) ring.

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. For a monosubstituted benzene ring (as each phenyl group is), strong bands are typically observed around 730-770 cm⁻¹ and 690-710 cm⁻¹.

Cyclobutane Ring:

Aliphatic C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the cyclobutane ring appear just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹). docbrown.infouomustansiriyah.edu.iq

CH₂ Scissoring/Bending: A characteristic absorption for the methylene (CH₂) groups of the cyclobutane ring is expected around 1450 cm⁻¹. docbrown.info

Ring Vibrations: The cyclobutane ring itself has characteristic deformation or "breathing" modes, though these can be of variable intensity. Bands in the 900-1250 cm⁻¹ region have been associated with the cyclobutane ring system. rsc.orgdtic.mil

Table 2: Characteristic IR Absorption Bands for this compound


Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAromatic (Phenyl)3100 - 3000
C-H StretchAliphatic (Cyclobutane)2990 - 2850
C=C StretchAromatic Ring1600 - 1450
CH₂ ScissoringAliphatic (Cyclobutane)~1450
Ring ModesCyclobutane1250 - 900
C-H Out-of-Plane BendAromatic (Phenyl)900 - 690

Conformational Insights from IR Spectra

Table of Mentioned Compounds

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds, providing insights into their molecular weight and structural features through ionization and subsequent fragmentation. For this compound, MS methodologies are essential for confirming its identity and connectivity.

The initial step in the mass spectrometric analysis of this compound involves the determination of its molecular weight and elemental composition. The chemical formula for this compound is C₁₆H₁₆, corresponding to a nominal molecular weight of 208 g/mol . In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+), which is a radical cation.

The molecular ion peak for this compound is expected to be observed at a mass-to-charge ratio (m/z) of 208. The presence of two phenyl rings contributes to the stability of the molecular ion, often resulting in a prominent peak in the mass spectrum.

Furthermore, the analysis of isotopic patterns provides confirmation of the elemental composition. Carbon naturally contains a small percentage (~1.1%) of the ¹³C isotope. For a molecule with 16 carbon atoms like this compound, a small peak at m/z 209, known as the M+1 peak, would be observable. The intensity of this peak relative to the molecular ion peak can be calculated and used to verify the number of carbon atoms in the molecule.

Table 1: Predicted Molecular Ion Data for this compound

IonFormulaCalculated m/z (Nominal Mass)Expected Relative Abundance
[M]•+[C₁₆H₁₆]•+208100%
[M+1]•+[¹³C¹²C₁₅H₁₆]•+209~17.6%

The fragmentation of the this compound molecular ion provides crucial information about its structural framework. The fragmentation pathways are influenced by the relative strengths of the bonds and the stability of the resulting fragments. Key fragmentation processes for aromatic and cyclic compounds involve benzylic cleavages, ring openings, and rearrangements.

For this compound, several characteristic fragmentation pathways can be predicted:

Benzylic Cleavage : Although there isn't a classic benzylic C-C bond to an alkyl chain, cleavage of the bond between the phenyl group and the cyclobutane ring can occur. Loss of a phenyl radical (C₆H₅•) would lead to a fragment ion at m/z 131, [C₁₀H₁₁]⁺. Conversely, the charge may be retained by the phenyl group, forming the [C₆H₅]⁺ ion at m/z 77, a very common fragment for phenyl-substituted compounds. baranlab.orgnih.gov

Cyclobutane Ring Fragmentation : The strained cyclobutane ring can undergo cleavage. A characteristic fragmentation for cyclobutanes is the cleavage into two ethylene (B1197577) (C₂H₄) molecules. In this case, the diphenylcyclobutane structure could fragment in various ways. A common pathway is the cleavage of the ring, which can lead to the formation of styrene-related fragments. For instance, cleavage could result in a styrene (B11656) radical cation [C₈H₈]•+ at m/z 104.

Loss of Small Neutral Molecules : The molecular ion or subsequent fragment ions can lose small, stable neutral molecules like H₂ or C₂H₂ (acetylene) from the aromatic rings. baranlab.org For example, the phenyl cation (m/z 77) can lose acetylene (B1199291) to form an ion at m/z 51 ([C₄H₃]⁺). baranlab.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaOrigin
208Molecular Ion[C₁₆H₁₆]•+Intact molecule minus one electron
131Phenylcyclobutyl cation[C₁₀H₁₁]⁺Loss of •C₆H₅
115Indanyl cation or equivalent[C₉H₇]⁺Rearrangement and loss of C₇H₉
104Styrene radical cation[C₈H₈]•+Ring cleavage
91Tropylium ion[C₇H₇]⁺Rearrangement, common in alkylbenzenes nih.gov
77Phenyl cation[C₆H₅]⁺Cleavage of the phenyl-cyclobutyl bond baranlab.org
51Butadienyl cation[C₄H₃]⁺Loss of C₂H₂ from [C₆H₅]⁺ baranlab.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact mass of a molecule with high precision, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound, as each formula has a unique exact mass based on the precise masses of its constituent isotopes.

For this compound, HRMS would be used to confirm the elemental composition of C₁₆H₁₆. By comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated exact mass, the molecular formula can be validated. This is particularly useful in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Table 3: High-Resolution Mass Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass (Da)
C₁₆H₁₆¹²C₁₆¹H₁₆208.12520

An experimental HRMS measurement yielding a mass very close to 208.12520 would provide strong evidence for the C₁₆H₁₆ elemental composition of this compound.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, which together define the absolute molecular geometry.

The analysis would reveal the spatial orientation of the two phenyl rings relative to the cyclobutane core. For 1,3-disubstituted cyclobutanes, two stereoisomers exist: cis-(1,3-Phenylcyclobutyl)benzene and trans-(1,3-Phenylcyclobutyl)benzene. X-ray crystallography would unambiguously distinguish between these two isomers by determining the relative positions of the phenyl substituents on the cyclobutane ring.

The crystal structure analysis also provides information about the packing of the molecules in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or π-π stacking between the phenyl rings of adjacent molecules.

Unlike planar aromatic rings, the cyclobutane ring is not flat. It adopts a puckered conformation to relieve torsional strain arising from the eclipsing of substituents on adjacent carbon atoms. baranlab.org The degree of this puckering is a key structural feature.

X-ray crystallography allows for the precise measurement of the parameters that describe this puckering. The key parameters are the puckering angle and the dihedral angles within the ring. The puckering angle quantifies the deviation of the ring from planarity. For cyclobutane itself, the equilibrium dihedral angle is approximately 35°. researchgate.net

The dihedral angles (or torsion angles) describe the rotation around the C-C bonds of the ring. A perfectly planar ring would have dihedral angles of 0°. In a puckered cyclobutane, these angles will be non-zero. The specific values of the puckering and dihedral angles for this compound would be influenced by the steric demands of the two bulky phenyl substituents.

Table 4: Representative Cyclobutane Ring Conformation Parameters

ParameterDescriptionTypical Value Range for Substituted Cyclobutanes
Puckering Angle (θ)The angle between the two planes defined by C1-C2-C3 and C1-C4-C3.10° - 35° researchgate.netnih.gov
C-C-C-C Dihedral AngleThe torsion angle between four consecutive carbon atoms in the ring.Varies with puckering, non-zero for non-planar rings.
C-C Bond LengthThe distance between adjacent carbon atoms in the ring.~1.55 - 1.57 Å researchgate.net
C-C-C Bond AngleThe internal angle formed by three consecutive carbon atoms.~88° - 90°

The precise measurement of these parameters through X-ray crystallography would provide a complete and detailed picture of the three-dimensional structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Elucidation of Electronic Transitions and Aromatic Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that provides information about the electronic transitions within a molecule. In this compound, the two phenyl rings act as the primary aromatic chromophores, which are responsible for the absorption of UV radiation. The absorption of UV light promotes electrons from a lower energy molecular orbital (typically a π orbital in aromatic systems) to a higher energy anti-bonding orbital (π*).

The UV spectrum of benzene, the fundamental aromatic chromophore, displays three characteristic absorption bands originating from π→π* transitions. spcmc.ac.in

E1 band: An intense absorption around 184 nm.

E2 band: A band of moderate intensity around 204 nm.

B band: A weak, highly structured band around 256 nm, often referred to as the "benzenoid" band.

These transitions are forbidden by symmetry rules in the highly symmetrical benzene molecule, which accounts for the low intensity of the B band. spcmc.ac.in When the benzene ring is substituted, as in this compound, the molecular symmetry is reduced. This relaxation of symmetry rules typically leads to an increase in the intensity of the B band and a shift in the absorption maxima (λ_max) of the E2 and B bands to longer wavelengths (a bathochromic or red shift). libretexts.org

The alkyl (phenylcyclobutyl) substituent on the benzene ring is expected to cause a slight bathochromic shift and a hyperchromic effect (increased intensity) on the absorption bands compared to unsubstituted benzene. The electronic transitions in this compound are primarily localized within the two separate phenyl chromophores, as the saturated cyclobutane ring acts as an insulator, preventing direct π-conjugation between them. However, through-space interactions or slight conformational effects could lead to minor perturbations in the electronic environment of one ring by the other, potentially resulting in subtle differences in the UV-Vis spectrum compared to simple monoalkylbenzenes like toluene.

CompoundE2 Band (λ_max, nm)B Band (λ_max, nm)
Benzene204256
Toluene207261
Ethylbenzene (B125841)207262
n-Butylbenzene207262

Typical UV absorption maxima for benzene and related alkylbenzenes. spcmc.ac.innist.gov

Based on the trends observed with other alkyl substituents, the UV-Vis spectrum of this compound is predicted to show absorption maxima for the E2 and B bands at slightly longer wavelengths than those of benzene, similar to what is observed for ethylbenzene and n-butylbenzene. The fine structure of the B band, characteristic of the benzene chromophore, is also expected to be present.

Applications of 3 Phenylcyclobutyl Benzene As a Versatile Synthetic Intermediate

Utility in the Construction of Complex Organic Molecules

The (3-Phenylcyclobutyl)benzene framework is a valuable building block in the synthesis of complex organic molecules, particularly those with significant biological or material science applications. The cyclobutane (B1203170) moiety is a recurring motif in a variety of natural products, and synthetic routes often leverage precursors containing this ring system. For instance, photocatalytic [2+2] cycloadditions are a powerful method for constructing cyclobutane rings, which are integral to the synthesis of natural products like di-O-methylendiandrin A and endiandrin A. mpg.de

The phenylcyclobutane unit is frequently incorporated into larger, more complex structures through the functionalization of the phenyl ring or the cyclobutane ring itself. This approach has been successfully used to create a wide range of derivatives with potential applications in medicine and biotechnology. nih.gov The synthesis of these complex molecules often involves multi-step sequences where the phenylcyclobutane core provides a rigid and predictable structural foundation.

Building Block for Diverse Carbocyclic and Heterocyclic Systems

The reactivity of the this compound scaffold makes it an excellent starting point for the synthesis of a wide array of both carbocyclic and heterocyclic systems. The inherent strain of the cyclobutane ring can be exploited in ring-opening or ring-expansion reactions to generate larger carbocyclic frameworks.

More prominently, derivatives of this compound are extensively used as precursors for various heterocyclic compounds. A significant body of research focuses on the synthesis of thiazole (B1198619) derivatives. nih.gov Thiazoles are a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds found in numerous biologically active molecules, including antimicrobial and anticancer agents. nih.govresearchgate.net For example, 4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine is a key intermediate that can be readily synthesized and further modified to produce a vast library of thiazole-containing compounds. nih.govsemanticscholar.org Other heterocyclic systems, such as triazoles, have also been synthesized using a phenylcyclobutane-containing starting material. researchgate.net

Precursor CompoundResulting Heterocyclic SystemReference
1-Methyl-1-mesityl-3-(2-chloro-1-oxoethyl) cyclobutaneThiazole scispace.com
4-(3-Methyl-3-phenylcyclobutyl)thiazol-2-amineThiazole-thiourea hybrid semanticscholar.org
4-(3-Methyl-3-phenylcyclobutyl)thiazol-2-amine(Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid nih.gov
(3-Methyl-3-mesityl)-cyclobutyl precursor1,2,4-Triazole derivative researchgate.net

Precursor to Multi-Functionalized Arylcyclobutanes

The this compound structure is an ideal platform for the introduction of diverse functional groups, leading to the creation of multi-functionalized arylcyclobutanes. These functional groups can be introduced onto either the aromatic ring or the cyclobutane core, allowing for fine-tuning of the molecule's steric and electronic properties.

Research has demonstrated the synthesis of numerous derivatives where the core phenylcyclobutane structure is appended with various functional moieties. These include, but are not limited to, hydrazinylidene, oxobutenoic acid, acetohydrazide, and thiourea (B124793) groups. nih.govsemanticscholar.orgresearchgate.netresearchgate.net This functionalization is often achieved by reacting a key intermediate, such as an amine- or halo-substituted phenylcyclobutane derivative, with a suitable reagent. The resulting multi-functionalized compounds are valuable for screening for biological activity and for use as more complex building blocks in further synthetic endeavors. The stability of the phenylcyclobutane core allows for a wide range of reaction conditions to be employed for this functionalization.

Table of Synthesized Functionalized Arylcyclobutanes

Core Structure Added Functional Group/Moiety Resulting Compound Class Reference
3-Methyl-3-phenylcyclobutyl 2-(2-undecylidenehydrazinyl)thiazole Hydrazinylidene-thiazole researchgate.net
3-Methyl-3-phenylcyclobutyl Thiazol-2-amine and maleic anhydride Carboxylic acid-thiazole nih.gov
3-Methyl-3-phenylcyclobutyl Thiazol-2-yl-acetohydrazide Acetohydrazide-thiazole researchgate.net

Integration into Macrocyclic and Supramolecular Architectures

The rigid and well-defined geometry of the this compound unit makes it a compelling component for the construction of macrocycles and the engineering of supramolecular assemblies. In macromolecular chemistry, derivatives such as 2-(3-methyl-3-phenylcyclobutyl) oxirane have been used in ring-opening polymerizations to create copolymers. firat.edu.tr These copolymers can be further functionalized to act as macroinitiators, forming the basis for larger, more complex macrocyclic structures. firat.edu.tr

In the realm of supramolecular chemistry, the non-covalent interactions of phenylcyclobutane derivatives, such as hydrogen bonding and π-π stacking, are utilized to direct their self-assembly into ordered structures. nih.govresearchgate.net For instance, specific derivatives have been shown to form supramolecular ribbons in the solid state through intermolecular hydrogen bonds. nih.gov While not directly incorporating this compound, related concepts show that benzene-based triangular molecules can form extensive 2D honeycomb networks capable of hosting large macrocyclic guest molecules, highlighting the potential of rigid aromatic building blocks in creating complex, hierarchical host-guest systems. nih.gov The defined shape and potential for directional interactions make phenylcyclobutane derivatives attractive candidates for designing novel supramolecular materials.

Future Directions and Emerging Research Avenues in Phenylcyclobutyl Chemistry

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The construction of the strained cyclobutane (B1203170) ring, particularly with specific stereochemistry, remains a synthetic challenge. Future research is increasingly directed towards the development of innovative catalytic systems that offer high efficiency, selectivity, and sustainability.

A significant area of focus is the use of transition metal catalysts. For instance, nickel-based catalysts are being explored for the synthesis of functionalized aromatic compounds. One study demonstrated a nickel-catalyzed protocol for the synthesis of phenols from aryl halides using nitrous oxide (N₂O) as an oxygen atom source. nih.gov This method is notable for its use of a greenhouse gas as a chemical feedstock and its tolerance of various sensitive functional groups, suggesting potential applications in the late-stage functionalization of (3-phenylcyclobutyl)benzene derivatives. nih.gov Another advanced approach involves merging ruthenium-catalyzed remote C-H functionalization with the C-C bond cleavage of bicyclo[1.1.0]butanes (BCBs) to rapidly build densely substituted cyclobutanes. researchgate.net This strategy, enabled by a multifunctional ruthenium(II) catalyst, allows for the coupling of BCBs with heteroarenes and alkyl halides under mild conditions. researchgate.net

Photocatalysis represents another promising frontier. The [2+2] photocycloaddition of alkenes is a direct method for forming cyclobutane rings, and modern research leverages photocatalysts to improve this process. researchgate.net Copper(I)-catalyzed [2+2] photocycloadditions have been shown to achieve a high degree of diastereoselectivity. acs.org Furthermore, visible-light-induced organic transformations using organic semiconductors, such as those based on 2,1,3-benzothiadiazole (B189464) (BT), are being developed as highly efficient homogeneous or heterogeneous photocatalysts for various reactions, including those that could be adapted for phenylcyclobutyl synthesis. mpg.de

In a move towards greener chemistry, rhenium-based catalysts have been successfully employed. Specifically, Re₂O₇ has been shown to catalyze the intermolecular dehydrative Friedel–Crafts reaction of aliphatic alcohols with arenes, providing a direct route to alkylated aromatic compounds. acs.org This method was successfully used to synthesize 1-methoxy-4-(1-phenylcyclobutyl)benzene. acs.org Additionally, "green-chemistry inspired protocols" have been utilized to create cyclobutane-based hole-transporting materials for use in perovskite solar cells, highlighting the push for environmentally benign synthesis in materials science applications. nih.gov

A summary of emerging catalytic systems is presented in Table 1.

Table 1: Novel Catalytic Systems for Phenylcyclobutyl Synthesis

Catalytic SystemReaction TypeKey FeaturesReference
Nickel/L50 LigandC-O Bond Formation (using N₂O)Utilizes a greenhouse gas; tolerant of sensitive functional groups. nih.gov
Ruthenium(II)C-C Scission / C-H FunctionalizationMerges C-C cleavage of BCBs with remote C-H activation. researchgate.net
Copper(I)[2+2] PhotocycloadditionAchieves high diastereoselectivity in cyclobutane formation. acs.org
Rhenium (Re₂O₇)Dehydrative Friedel-CraftsEfficient for Friedel-Crafts alkylation using alcohols. acs.org
Organic Photocatalysts (e.g., Benzothiadiazole)Photoredox ReactionsActivated by visible light for various organic transformations. mpg.de

Exploration of Unprecedented Reactivity Pathways and Stereoselective Transformations

Beyond improving synthetic efficiency, a major research thrust involves uncovering novel reactivity patterns of cyclobutane structures to access new chemical space. The inherent ring strain of the cyclobutane moiety can be harnessed to drive unique transformations. researchgate.netrsc.org

The functionalization of bicyclo[1.1.0]butanes (BCBs), which are highly strained precursors, provides a powerful, strain-releasing strategy to access cyclobutane derivatives. rsc.org Researchers have demonstrated the diastereoselective cycloaddition of BCBs with reagents like triazolinedione or nitrosoarenes to produce multi-substituted cyclobutanes containing cis-1,3-heteroatom substitutions after subsequent bond cleavage. rsc.org Furthermore, visible-light-induced intramolecular dearomative (1,3)-cyclization and even unprecedented (1,2,3)-cyclization of BCBs have been realized, forging complex bicyclo[4.1.1] frameworks. researchgate.net

Asymmetric catalysis is crucial for producing enantiomerically pure compounds for pharmaceutical applications. A significant breakthrough is the first highly regio- and stereoselective asymmetric transfer hydrogenation of cyclobutenediones. acs.org This protocol can selectively yield cyclobutenones, cyclobutenediols, or cyclobutanediols with high stereoselectivity, providing access to a variety of chiral four-membered ring building blocks. acs.org Another stereospecific method involves the homologation of boronic esters using metal carbenoids. bris.ac.uk This process allows for the creation of stereodefined boronic esters which can then be used in further transformations, such as a completely stereospecific synthesis of enones. bris.ac.ukbris.ac.uk

The reactivity of the cyclobutane ring itself is also being explored. For example, the oxidative ring-opening of a diarylcyclobutane diol to form a p-quinone has been reported, showcasing a pathway to linear structures from cyclic precursors. thieme-connect.com The reaction of this compound derivatives with singlet oxygen can lead to the formation of a 1,2-dioxetane (B1211799) intermediate via a [2+2] cycloaddition, which is a key step in the mechanism of certain chemiluminescent probes. acs.org

Leveraging Computational Design for De Novo Phenylcyclobutyl Synthesis and Functionalization

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the de novo design and prediction of properties for novel molecules and reactions. Density Functional Theory (DFT) is a cornerstone of this approach, widely used to investigate the structural and electronic properties of phenylcyclobutyl derivatives. dergipark.org.tropenmedicinalchemistryjournal.com

DFT calculations are routinely used to optimize molecular geometries and predict spectroscopic data (such as IR and NMR spectra) which can then be compared with experimental results for structural validation. nih.govresearchgate.netdergipark.org.tr For instance, the molecular geometry of compounds like 4-(3-methyl-3-phenylcyclobutyl)-2-(2-propylidenehydrazinyl)thiazole has been determined by single-crystal X-ray diffraction and then optimized using DFT methods, showing good agreement between theoretical and experimental parameters. nih.gov These computational methods also allow for the calculation of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other reactivity descriptors that provide insight into the chemical behavior of the molecule. researchgate.netsemanticscholar.org

Beyond characterization, computational tools are pivotal in rationalizing reaction mechanisms and predicting outcomes. DFT calculations have been used to support a proposed oxidative radical-polar crossover mechanism and explain the observed regioselectivity in the functionalization of BCBs. researchgate.net Similarly, computational studies helped to probe the mechanistic divergence in the homologation of boronic esters. bris.ac.uk This predictive power allows for the de novo design of synthetic routes and the targeted functionalization of the phenylcyclobutyl scaffold. While not specific to phenylcyclobutyl chemistry, the use of Lamarckian evolutionary algorithms for de novo drug design (LEADD) points to future possibilities where computational programs can design novel phenylcyclobutyl-containing molecules with specific desired properties from the ground up. openmedicinalchemistryjournal.com The concept of de novo synthesis is also being applied practically, for example, in generating specifically modified sulfamethoxazole (B1682508) derivatives for bioconjugation, a strategy readily adaptable to phenylcyclobutyl structures. uni-leipzig.de

Advancements in Spectroscopic Characterization for Dynamic Structural Elucidation

A thorough understanding of the three-dimensional structure and dynamic behavior of phenylcyclobutyl compounds is critical for designing molecules with specific functions. Research in this area focuses on applying a combination of advanced spectroscopic techniques and computational analysis.

Single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure of these molecules, providing precise data on bond lengths, bond angles, and the puckered conformation of the cyclobutane ring. nih.govresearchgate.netresearchgate.net For example, the crystal structure of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid revealed a non-planar molecule with a dihedral angle of 88.29° between the thiazole (B1198619) and benzene (B151609) rings and a puckered cyclobutane ring. researchgate.net

In solution, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is the primary tool for structural elucidation. researchgate.netsemanticscholar.org Modern research efforts often combine experimental NMR data with theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method to achieve more accurate assignments of chemical shifts. dergipark.org.trresearchgate.net This synergy between experiment and theory is crucial for confirming the structures of newly synthesized compounds. researchgate.net

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in the molecule. dergipark.org.trsemanticscholar.org As with NMR, the experimental FT-IR spectra are frequently compared with vibrational frequencies calculated via DFT to support structural assignments. nih.govresearchgate.net

A summary of key characterization techniques and their applications is provided in Table 2.

Table 2: Advanced Spectroscopic and Computational Characterization Techniques

TechniqueApplicationInsights GainedReference(s)
Single-Crystal X-ray DiffractionSolid-state structure determinationPrecise bond lengths/angles, ring puckering, stereochemistry. nih.govresearchgate.net
NMR Spectroscopy (¹H, ¹³C)Solution-state structure elucidationConnectivity of atoms, chemical environment of nuclei. researchgate.netsemanticscholar.org
FT-IR SpectroscopyFunctional group identificationPresence of specific bonds and functional moieties. dergipark.org.trsemanticscholar.org
DFT CalculationsTheoretical modelingOptimized geometry, predicted spectra (IR, NMR), electronic properties (HOMO/LUMO, MEP). nih.govdergipark.org.trresearchgate.net
Hirshfeld Surface AnalysisIntermolecular interaction analysisQuantification and visualization of non-covalent contacts in crystals. researchgate.net
Potential Energy Surface (PES) ScanConformational stability analysisIdentification of stable conformers and energy barriers. dergipark.org.tr

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-phenylcyclobutyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of cyclobutyl-containing aromatic compounds often leverages [2+2] photocycloaddition or transition-metal-catalyzed cross-coupling reactions. For example, phenylselenenyl chloride has been used to generate cyclobutane rings via selenofunctionalization intermediates . Optimization should focus on solvent polarity (e.g., dichloromethane for radical stability), temperature control (0–25°C), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling). Monitor reaction progress using TLC or GC-MS to identify byproducts like dimerized intermediates.

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow protocols for aromatic hydrocarbons:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Quench waste with activated charcoal or neutralize with dilute NaOH before disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm cyclobutyl ring geometry (e.g., coupling constants J = 8–12 Hz for adjacent protons) and phenyl substitution patterns .
  • IR : Look for C-H stretching (~3050 cm⁻¹) and ring deformation modes (1600–1450 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to distinguish isotopic patterns and fragmentation pathways (e.g., loss of benzene moiety at m/z 78) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the stability and electronic properties of this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for conjugated systems. Calculate:

  • HOMO-LUMO gaps to assess reactivity .
  • Bond dissociation energies (BDEs) for cyclobutyl C-C bonds (~65–75 kcal/mol) .
  • Use Gaussian or ORCA software with a 6-311++G(d,p) basis set. Validate against experimental thermochemistry (e.g., heat of formation) .

Q. How should researchers address contradictions in experimental data, such as unexpected reaction yields or spectral anomalies?

  • Methodological Answer : Apply iterative analysis frameworks:

  • Step 1 : Replicate experiments under controlled conditions (e.g., humidity, light exposure) to rule out environmental variability .
  • Step 2 : Cross-validate using alternative techniques (e.g., X-ray crystallography if NMR signals overlap) .
  • Step 3 : Use statistical tools (e.g., Grubbs’ test for outliers) or sensitivity analysis in computational models .

Q. What strategies are effective for studying the biological interactions of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorescence-based assays. Adjust logP values (<3) via substituent modification to enhance bioavailability .
  • PBPK Modeling : Adapt ethylbenzene PBPK templates to simulate absorption/distribution kinetics. Prioritize structural analogs with similar octanol-water partition coefficients (logKow) .

Key Notes

  • Avoid commercial sources like BenchChem; prioritize CAS Common Chemistry or NIST for validated data .
  • For synthetic challenges, consult Reaxys or SciFinder to identify analogous cyclobutane syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.